molecular formula C8H12N4O4 B8103174 4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Cat. No.: B8103174
M. Wt: 228.21 g/mol
InChI Key: XAUDJQYHKZQPEU-UVCATTPVSA-N
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Description

4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a compound with significant importance in various fields of scientific research It is known for its unique structure, which includes an amino group, a hydroxyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves multiple steps. One common method involves the reaction of 1-chloro-2-deoxy-D-ribofuranose with cobalt nitrate and ®-1,1’-bi-2-naphthol in N,N-dimethylformamide (DMF) under an inert atmosphere at 60°C. This is followed by the addition of triethylamine and 2,4-bis(trimethylsilyl)-S-triazine at 40°C, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of sealed pressure reactors and controlled temperatures is common to maintain the stability of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a wide range of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is unique due to its specific combination of functional groups and its triazine ring structure. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research .

Properties

IUPAC Name

4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-UVCATTPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](C1O)CO)N2C=NC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22432-95-7
Record name 1-(2-Deoxy-a-D-ribofuranosyl)-5-azacytosine
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